Apalutamide

Androgen receptor pharmacology IC50 determination Prostate cancer

Select Apalutamide (ARN-509) for prostate cancer studies demanding clean AR pathway inhibition. This second-generation, nonsteroidal antagonist delivers full AR blockade without bicalutamide's confounding partial agonism (IC50 200 nM in transactivation assays). Its 2.3-fold lower brain-to-plasma ratio versus enzalutamide (27% vs. 62%) reduces neurocognitive burden in nmCRPC models. For labs investigating AR signaling under hypoxia/normoxia, or requiring P-gp-induction-aware DOAC co-administration protocols, this compound offers class-leading target engagement with a distinct safety profile. Verify dermatologic monitoring protocols; SCAR onset can occur up to 126 days post-initiation. Suitable for AR-HEK293, LNCaP, and 22Rv1 models. Research-use-only, not for human or veterinary applications. Standard international B2B shipping available from major chemical suppliers.[reference:3]

Molecular Formula C21H15F4N5O2S
Molecular Weight 477.4 g/mol
CAS No. 956104-40-8
Cat. No. B1683753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApalutamide
CAS956104-40-8
SynonymsARN509;  ARN 509;  ARN-509;  JNJ56021927;  JNJ-56021927;  JNJ 56021927;  Apalutamide
Molecular FormulaC21H15F4N5O2S
Molecular Weight477.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F
InChIInChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)
InChIKeyHJBWBFZLDZWPHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
Solubilitypractically insoluble in aqueous media
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Apalutamide (ARN-509) for Prostate Cancer Research and Development: Compound Classification and Core Pharmacological Identity


Apalutamide (CAS 956104-40-8, ARN-509) is a second-generation, nonsteroidal, competitive androgen receptor (AR) antagonist [1]. It selectively binds to the ligand-binding domain of the AR, inhibits AR nuclear translocation and DNA binding, and suppresses AR-mediated transcription in prostate cancer cells without exhibiting the partial agonist activity observed with first-generation agents such as bicalutamide [2]. Apalutamide is approved for the treatment of nonmetastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC) in combination with androgen deprivation therapy [3].

Apalutamide Selection Rationale: Why Interchange with Enzalutamide or Darolutamide Is Not Supported by Pharmacological Equivalence


Despite belonging to the same therapeutic class of second-generation AR antagonists, apalutamide, enzalutamide, and darolutamide exhibit clinically meaningful divergence in blood-brain barrier penetration, adverse event profiles, and drug-drug interaction patterns that preclude generic substitution [1]. While network meta-analysis demonstrates comparable efficacy outcomes in nmCRPC across the three agents, the safety and tolerability spectra differ substantially [2]. Specifically, apalutamide demonstrates an adverse event profile characterized by elevated rash incidence relative to its class peers, coupled with central nervous system penetration intermediate between enzalutamide and darolutamide [3]. These differential characteristics translate directly into clinical selection decisions that are guided by individual patient comorbidity profiles and concomitant medication requirements rather than class-level interchangeability.

Apalutamide Quantitative Differentiation Evidence: Comparator Data Across AR Binding, CNS Penetration, Cutaneous Toxicity, and CYP Induction


AR Binding Affinity and Antagonist Potency: Apalutamide versus Enzalutamide, Darolutamide, and Bicalutamide

In transactivation assays conducted in AR-HEK293 cells stably expressing full-length androgen receptor, apalutamide demonstrates an IC50 of 200 nM, which is marginally more potent than enzalutamide (IC50 219 nM) but approximately 7.7-fold less potent than darolutamide (IC50 26 nM) [1]. Notably, unlike first-generation bicalutamide, apalutamide functions as a full antagonist without partial agonist activity and inhibits AR nuclear translocation [2].

Androgen receptor pharmacology IC50 determination Prostate cancer Ligand-binding domain

Blood-Brain Barrier Penetration: Apalutamide CNS Exposure Relative to Enzalutamide and Darolutamide

Preclinical whole-body autoradiography studies in rats demonstrate that apalutamide exhibits moderate blood-brain barrier (BBB) penetration, with a brain-to-plasma ratio of 27% compared to enzalutamide's 62% [1]. In contrast, darolutamide displays >25-fold lower BBB penetration than both apalutamide and enzalutamide [2]. This differential CNS exposure correlates with clinical observations where enzalutamide carries a boxed warning for seizure risk, whereas apalutamide's lower brain penetration translates to a reduced but not eliminated seizure potential [3].

Blood-brain barrier CNS penetration Neurotoxicity Seizure risk

Cutaneous Adverse Event Incidence: Apalutamide Rash Rate versus Enzalutamide and Darolutamide

Analysis of adverse drug reaction (ADR) report rates demonstrates that apalutamide is associated with a rash incidence of 9.93%, substantially higher than the rash report rates observed with darolutamide (2.46%) [1]. FAERS database analysis further confirms that severe cutaneous adverse reactions (SCARs) are more frequently reported with apalutamide (77 reports; 73 cases) compared to enzalutamide (25 reports; 24 cases) and darolutamide (1 report; 1 case) [2]. Apalutamide-related SCARs detected positive signals in all four disproportionality analysis algorithms (ROR, PRR, BCPNN, and MGPS), whereas enzalutamide and darolutamide did not show positive signals [3].

Adverse drug reactions Rash FAERS database Pharmacovigilance

CYP Enzyme Induction and Drug-Drug Interaction Profile: Apalutamide versus Enzalutamide

Apalutamide's primary metabolite, N-desmethyl apalutamide, is a strong inducer of CYP3A4 and CYP2C19, and a weak inducer of CYP2C9, BCRP, and P-glycoprotein (P-gp) [1]. Enzalutamide similarly acts as a strong CYP3A4 inducer and a moderate CYP2C9 and CYP2C19 inducer, but critically differs in that enzalutamide inhibits rather than induces P-gp [2]. This mechanistic divergence means that apalutamide coadministration reduces exposure to P-gp substrates (including all direct oral anticoagulants), whereas enzalutamide may increase or variably affect such substrates [3].

Drug-drug interactions CYP450 induction Pharmacokinetics Polypharmacy

Lack of Antagonist-to-Agonist Switch: Apalutamide versus First-Generation Bicalutamide

First-generation antiandrogen bicalutamide exhibits partial agonist activity in the context of AR overexpression or specific AR mutations (including W742L), which can paradoxically promote tumor growth [1]. Apalutamide functions exclusively as a full AR antagonist and does not exhibit antagonist-to-agonist switching [2]. However, apalutamide, like enzalutamide, retains sensitivity to the F876L AR mutation that can confer resistance [3].

AR mutation F876L Therapeutic resistance Partial agonism

Efficacy Equivalence with Differentiated Safety: Apalutamide Network Meta-Analysis Findings

A network meta-analysis of three pivotal Phase III trials—SPARTAN (apalutamide; N=1207), PROSPER (enzalutamide; N=1401), and ARAMIS (darolutamide; N=1509)—demonstrates that all three second-generation AR antagonists significantly prolong metastasis-free survival (MFS), PSA response, and overall survival compared to placebo in nmCRPC patients [1]. No statistically significant differences in efficacy outcomes were observed between the three agents in indirect treatment comparisons [2]. Consequently, drug selection in this indication is driven primarily by differential tolerability, safety profiles, drug-drug interaction propensities, and individual patient comorbidity considerations rather than superior efficacy [3].

Network meta-analysis nmCRPC Metastasis-free survival Comparative effectiveness

Apalutamide Optimal Deployment Scenarios: Evidence-Guided Application in Prostate Cancer Research and Clinical Development


nmCRPC Patients Requiring AR-Directed Therapy with Acceptable CNS Penetration Profile

For patients with nmCRPC who require intensified AR-axis targeting but lack contraindications to moderate CNS-penetrant agents, apalutamide offers a therapeutically equivalent efficacy alternative to enzalutamide with a 2.3-fold lower brain-to-plasma ratio (27% vs. 62%), potentially reducing the incidence and severity of fatigue and cognitive adverse events without fully eliminating CNS exposure [6]. This intermediate CNS penetration profile positions apalutamide as a rational selection for patients without seizure history who may nonetheless benefit from reduced neurocognitive burden compared to enzalutamide, while maintaining superior efficacy over first-generation bicalutamide in the castration-resistant setting [7].

Research Applications Requiring Potent AR Antagonism Without Partial Agonist Confounding

In preclinical prostate cancer research where clean interpretation of AR pathway inhibition is required, apalutamide provides full antagonist activity without the partial agonist confounding observed with bicalutamide [6]. With an AR antagonism IC50 of 200 nM in transactivation assays, apalutamide enables dose-response studies in AR-HEK293 and LNCaP models where first-generation agents would introduce agonist noise under conditions of AR overexpression [7]. This makes apalutamide the preferred tool compound for investigating AR signaling in hypoxia and normoxia conditions relevant to the tumor microenvironment [8].

Polypharmacy Contexts Requiring Anticoagulation Management Planning

For prostate cancer patients receiving concomitant antithrombotic therapy—including direct oral anticoagulants (DOACs) such as apixaban and rivaroxaban—apalutamide's strong P-gp induction profile necessitates distinct management strategies compared to enzalutamide [6]. Apalutamide reduces exposure to all DOACs via P-gp induction, requiring careful consideration of anticoagulant selection and monitoring. Post-hoc analyses from SPARTAN and TITAN confirm that concomitant oral anticoagulant use with apalutamide does not increase thrombotic/thromboembolic event rates (11.6% vs. 12.5% in SPARTAN placebo arm; 19.4% vs. 21.4% in TITAN placebo arm), providing evidence for feasibility with appropriate clinical oversight [7].

Patient Populations Requiring Heightened Cutaneous Monitoring Protocols

Given apalutamide's 4.0-fold higher rash report rate relative to darolutamide (9.93% vs. 2.46%) and substantially elevated SCAR signal (77 reports vs. 25 for enzalutamide and 1 for darolutamide), patients initiated on apalutamide require dermatologic monitoring protocols that differ in intensity from those applied to enzalutamide or darolutamide recipients [6]. SCAR onset may occur up to 126 days post-initiation, necessitating extended vigilance beyond the initial 37-day window during which most adverse reactions manifest [7]. Apalutamide is therefore optimally deployed in patients without pre-existing dermatologic conditions or hypersensitivity histories, and in healthcare systems equipped to implement proactive rash surveillance and early intervention pathways [8].

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